
4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide is a chemical compound known for its unique structure and properties It consists of a fluoropyrimidine core with two benzamide groups attached via azanediyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide typically involves the reaction of 5-fluoropyrimidine-2,4-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine core plays a crucial role in its binding affinity and specificity, while the benzamide groups contribute to its overall stability and solubility.
類似化合物との比較
4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide can be compared with other similar compounds, such as:
3,3’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))diphenol: Similar structure but with phenol groups instead of benzamide groups.
Ethylhexyl triazone: Contains azanediyl linkages but with different functional groups and applications.
ALC-0315: A synthetic lipid with azanediyl linkages, used in mRNA vaccine formulations.
The uniqueness of 4,4’-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide lies in its specific combination of fluoropyrimidine and benzamide groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
844435-03-6 |
|---|---|
分子式 |
C18H15FN6O2 |
分子量 |
366.3 g/mol |
IUPAC名 |
4-[[2-(4-carbamoylanilino)-5-fluoropyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C18H15FN6O2/c19-14-9-22-18(24-13-7-3-11(4-8-13)16(21)27)25-17(14)23-12-5-1-10(2-6-12)15(20)26/h1-9H,(H2,20,26)(H2,21,27)(H2,22,23,24,25) |
InChIキー |
YEVHIWXMIMHKDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


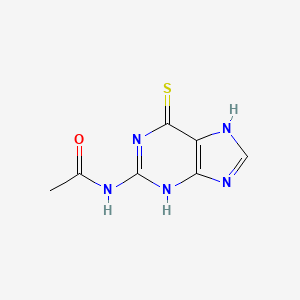


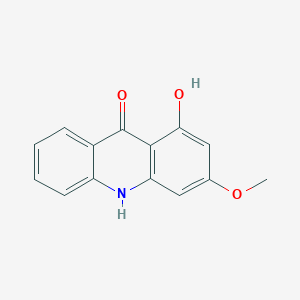

![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
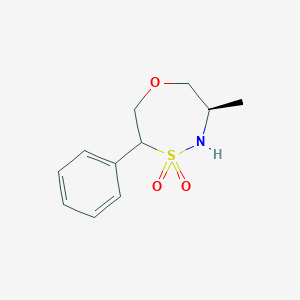
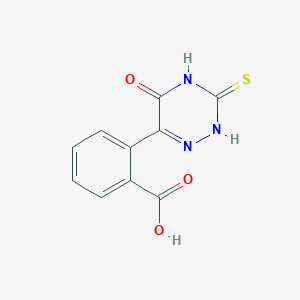

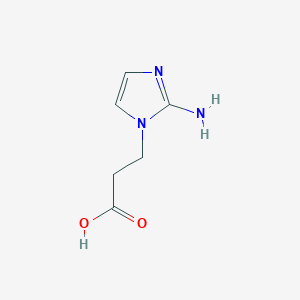
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
